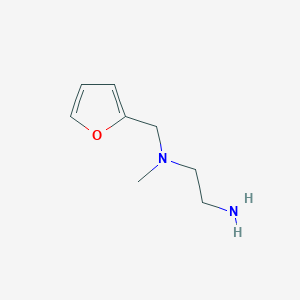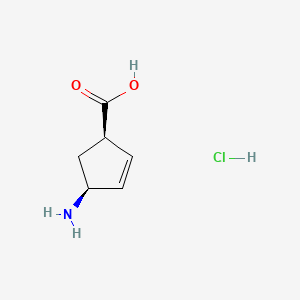
1-(3-Ethoxyphenyl)cyclobutane-1-carbonitrile
Übersicht
Beschreibung
1-(3-Ethoxyphenyl)cyclobutane-1-carbonitrile, also known as ABT-418, is a compound that has been extensively studied in scientific research due to its potential applications in the field of neuroscience. It belongs to the class of compounds known as nicotinic acetylcholine receptor agonists, which have been shown to have a variety of effects on the nervous system.
Wirkmechanismus
1-(3-Ethoxyphenyl)cyclobutane-1-carbonitrile acts as an agonist at nicotinic acetylcholine receptors, specifically those containing the α4β2 subunit. This leads to the release of neurotransmitters such as dopamine and acetylcholine, which are involved in cognitive processes.
Biochemical and Physiological Effects:
Studies have shown that 1-(3-Ethoxyphenyl)cyclobutane-1-carbonitrile can improve cognitive function in animal models of Alzheimer's disease and ADHD. It has also been shown to have neuroprotective effects and may have potential as a treatment for neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-(3-Ethoxyphenyl)cyclobutane-1-carbonitrile is its high affinity for nicotinic acetylcholine receptors, which makes it a useful tool for studying the role of these receptors in cognitive processes. However, one limitation is that it may have off-target effects on other neurotransmitter systems.
Zukünftige Richtungen
There are several potential future directions for research on 1-(3-Ethoxyphenyl)cyclobutane-1-carbonitrile. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use as a cognitive enhancer in healthy individuals. Additionally, further research is needed to fully understand the mechanism of action of 1-(3-Ethoxyphenyl)cyclobutane-1-carbonitrile and its effects on different neurotransmitter systems.
Wissenschaftliche Forschungsanwendungen
1-(3-Ethoxyphenyl)cyclobutane-1-carbonitrile has been studied extensively for its potential use in the treatment of a variety of neurological disorders, including Alzheimer's disease, Parkinson's disease, and attention deficit hyperactivity disorder (ADHD). Studies have shown that 1-(3-Ethoxyphenyl)cyclobutane-1-carbonitrile has a high affinity for nicotinic acetylcholine receptors in the brain, which are involved in cognitive processes such as learning and memory.
Eigenschaften
IUPAC Name |
1-(3-ethoxyphenyl)cyclobutane-1-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-2-15-12-6-3-5-11(9-12)13(10-14)7-4-8-13/h3,5-6,9H,2,4,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAAXESJTHLUNMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2(CCC2)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Ethoxyphenyl)cyclobutane-1-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















